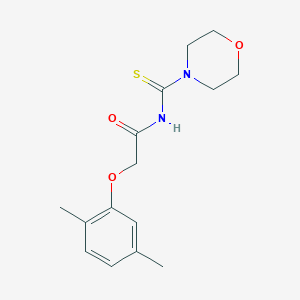
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide, also known as DAPT, is a chemical compound that has been used in scientific research for its ability to inhibit the Notch signaling pathway. This pathway plays a crucial role in the development and differentiation of cells, and dysregulation of Notch signaling has been implicated in various diseases, including cancer and Alzheimer's disease.
作用机制
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide inhibits the cleavage of Notch receptors by binding to the active site of the γ-secretase complex, which is responsible for cleaving Notch receptors. This prevents the release of the intracellular domain of Notch receptors, which is required for downstream signaling. As a result, 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide inhibits the activation of downstream signaling pathways, which leads to the inhibition of cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to have a variety of biochemical and physiological effects. Inhibition of Notch signaling by 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to promote neuronal differentiation and maturation, which has potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in lab experiments is its specificity for the Notch signaling pathway. This allows researchers to study the role of Notch signaling in various cellular processes without affecting other signaling pathways. However, one limitation of using 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide is its potential off-target effects. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to inhibit the cleavage of other proteins besides Notch receptors, which can lead to unintended effects.
未来方向
There are several future directions for the use of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in scientific research. One potential application is in the development of therapies for Alzheimer's disease. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to promote neuronal differentiation and maturation, which could potentially be used to promote the regeneration of damaged neurons in Alzheimer's patients. Additionally, 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide could be used in combination with other therapies to enhance their efficacy. Another future direction is in the development of cancer therapies. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, and could potentially be used in combination with other therapies to enhance their efficacy. Overall, the use of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide in scientific research has the potential to lead to the development of new therapies for various diseases.
合成方法
The synthesis of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide involves the reaction of 2,5-dimethylphenol with thionyl chloride to form 2,5-dimethylphenyl chloride, which is then reacted with morpholine-4-carbothioamide to form 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide. The yield of 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide can be improved by using a solvent-free microwave-assisted synthesis method, which has been shown to produce 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide with a higher purity and yield compared to traditional synthesis methods.
科学研究应用
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has been extensively used in scientific research as a tool to study the Notch signaling pathway. It has been shown to inhibit the cleavage of Notch receptors, which prevents the activation of downstream signaling pathways. This inhibition has been used to study the role of Notch signaling in various cellular processes, including cell differentiation, proliferation, and apoptosis. 2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide has also been used to investigate the role of Notch signaling in diseases such as cancer and Alzheimer's disease.
属性
CAS 编号 |
6977-67-9 |
|---|---|
产品名称 |
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
分子式 |
C15H20N2O3S |
分子量 |
308.4 g/mol |
IUPAC 名称 |
2-(2,5-dimethylphenoxy)-N-(morpholine-4-carbothioyl)acetamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11-3-4-12(2)13(9-11)20-10-14(18)16-15(21)17-5-7-19-8-6-17/h3-4,9H,5-8,10H2,1-2H3,(H,16,18,21) |
InChI 键 |
JAISNEYBNYSTHC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(=S)N2CCOCC2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(=S)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-Bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B261385.png)

![N-[3-(4-morpholinyl)propyl]-N-(2,3,4-trimethoxybenzyl)amine](/img/structure/B261387.png)
![N-tert-butyl-2-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B261389.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)
![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)

![N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261395.png)
![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)